![molecular formula C27H28N4O4S B2528870 4-(2-((3-butil-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamido)benzoato de etilo CAS No. 2034583-49-6](/img/structure/B2528870.png)
4-(2-((3-butil-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El 4-(2-((3-butil-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)acetamido)benzoato de etilo ha demostrado ser prometedor como agente anticancerígeno. Los investigadores investigan su capacidad para inhibir el crecimiento de las células cancerosas, inducir la apoptosis e interferir con la progresión tumoral .
- La porción que contiene azufre del compuesto puede contribuir a sus propiedades antimicrobianas. Los estudios exploran su efectividad contra bacterias, hongos y otros patógenos. Investigar su mecanismo de acción y posibles aplicaciones clínicas es crucial .
- Algunos derivados de este compuesto exhiben actividades antiinflamatorias y analgésicas. Por ejemplo, la (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y la (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han demostrado tales propiedades .
- Los investigadores evalúan el perfil de seguridad del compuesto mediante la evaluación de su índice ulcerogénico. Compararlo con fármacos estándar como la indometacina y el celecoxib proporciona información sobre sus efectos gastrointestinales .
- Investigar métodos sintéticos novedosos para construir la porción indol en este compuesto es esencial. Los investigadores exploran rutas eficientes para su síntesis, con el objetivo de obtener rendimientos mejorados y escalabilidad .
- El this compound podría servir como un andamio para los sistemas de administración de fármacos. Los científicos estudian su compatibilidad con diversos portadores, nanopartículas o micelas para mejorar la administración dirigida de fármacos .
Potencial Anticancerígeno
Actividad Antimicrobiana
Efectos Antiinflamatorios y Analgésicos
Evaluación del Índice Ulcerogénico
Química Heterocíclica y Síntesis
Sistemas de Administración de Fármacos
Propiedades
IUPAC Name |
ethyl 4-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-3-5-15-31-25(33)24-23(21(16-28-24)18-9-7-6-8-10-18)30-27(31)36-17-22(32)29-20-13-11-19(12-14-20)26(34)35-4-2/h6-14,16,28H,3-5,15,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFYFMPLVYRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
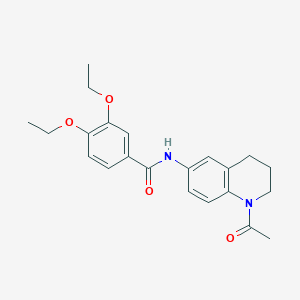
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride](/img/structure/B2528790.png)
![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)
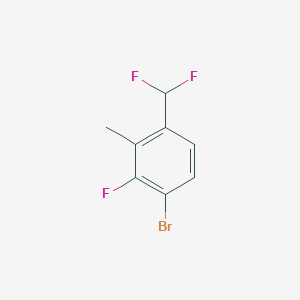
![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)
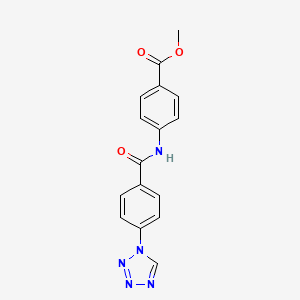
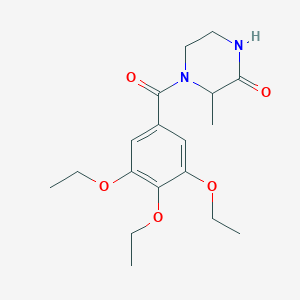
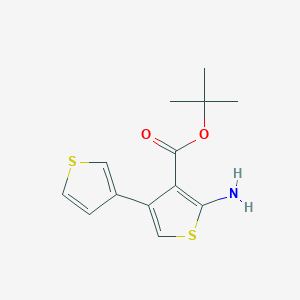
![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)
![13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol](/img/structure/B2528803.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
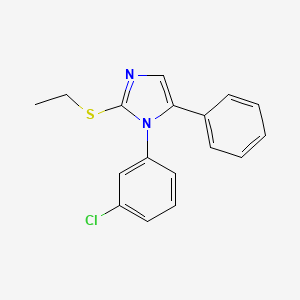
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
